molecular formula C12H11N5 B8666678 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 88114-37-8

8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B8666678
CAS No.: 88114-37-8
M. Wt: 225.25 g/mol
InChI Key: MWNNHKGZHXXXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with methyl iodide under basic conditions to introduce the methyl group at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication .

Comparison with Similar Compounds

Uniqueness: 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine stands out due to its specific substitution pattern, which enhances its binding affinity to molecular targets like CDK2. This unique structure also contributes to its broad-spectrum bioactivity, making it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

88114-37-8

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C12H11N5/c1-8-10(9-5-3-2-4-6-9)16-12(13)17-11(8)14-7-15-17/h2-7H,1H3,(H2,13,16)

InChI Key

MWNNHKGZHXXXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

Origin of Product

United States

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